molecular formula C20H38N6O7 B12382834 4-Aminobutyl-DOTA

4-Aminobutyl-DOTA

Cat. No.: B12382834
M. Wt: 474.6 g/mol
InChI Key: HXARYNXJCBHKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobutyl-DOTA, also known as 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, is a bifunctional chelator. It is a derivative of the macrocyclic compound DOTA, which is widely used in the field of nuclear medicine for its ability to form stable complexes with metal ions. This compound is particularly useful in the conjugation of peptides and radionuclides for tumor pre-targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobutyl-DOTA typically involves the functionalization of the DOTA macrocycle. One common method is the solid-phase synthesis, where DOTA is prepared from a cyclen precursor on a solid-phase support. This method allows for the efficient and high-purity preparation of DOTA-linked peptides .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced chelating agent technology. The process includes the preparation of the DOTA chelator from commercial DOTA-tris and its subsequent linkage to peptides. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutyl-DOTA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminobutyl-DOTA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminobutyl-DOTA involves its ability to form stable complexes with metal ions. These complexes can then target specific molecular pathways in the body. For example, in tumor imaging, the metal-DOTA complex binds to receptors on tumor cells, allowing for precise imaging and diagnosis .

Comparison with Similar Compounds

Uniqueness: 4-Aminobutyl-DOTA is unique due to its bifunctional nature, allowing it to conjugate with both peptides and radionuclides. This makes it highly versatile for various applications in imaging and therapy .

Properties

Molecular Formula

C20H38N6O7

Molecular Weight

474.6 g/mol

IUPAC Name

2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

HXARYNXJCBHKNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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